Iomeprol hydrolysate-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

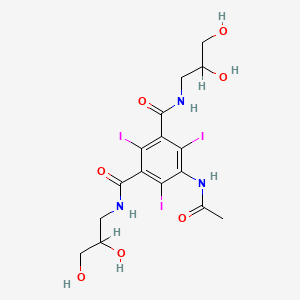

IUPAC Name |

5-acetamido-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20I3N3O7/c1-6(25)22-14-12(18)9(15(28)20-2-7(26)4-23)11(17)10(13(14)19)16(29)21-3-8(27)5-24/h7-8,23-24,26-27H,2-5H2,1H3,(H,20,28)(H,21,29)(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCBLTRDEYPMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20I3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20953226 | |

| Record name | N~1~,N~3~-Bis(2,3-dihydroxypropyl)-5-[(1-hydroxyethylidene)amino]-2,4,6-triiodobenzene-1,3-dicarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

747.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31127-80-7, 66108-90-5 | |

| Record name | 5-Acetamido-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31127-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031127807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~3~-Bis(2,3-dihydroxypropyl)-5-[(1-hydroxyethylidene)amino]-2,4,6-triiodobenzene-1,3-dicarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-acetylamino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R*,R*)-(±)-5-(acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthaldiamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Benzenedicarboxamide, 5-(acetylamino)-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(ACETYLAMINO)-N,N'-BIS(2,3-DIHYDROXYPROPYL)-2,4,6-TRIIODOBENZENE-1,3-DICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK2UH2P436 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Identity of Iomeprol Hydrolysate-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formation, and analytical considerations of Iomeprol hydrolysate-1, a key related substance of the non-ionic, tri-iodinated contrast agent, Iomeprol. This document is intended to serve as a valuable resource for professionals engaged in the research, development, and quality control of iodinated contrast media.

Chemical Structure of Iomeprol and its Hydrolysate-1

Iomeprol is a widely used X-ray contrast medium with a complex chemical structure designed for high water solubility and low osmolality. Its systematic name is N,N'-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)methylamino]-2,4,6-triiodo-1,3-benzenedicarboxamide.

This compound , identified by the CAS Number 31127-80-7 , is a primary degradation product of Iomeprol. It is scientifically named 5-(Acetylamino)-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide . This compound is also recognized in pharmacopeial contexts as Iohexol Related Compound A .

The formation of this compound from Iomeprol involves the hydrolysis of the N-hydroxyacetyl group attached to the amine at the 5-position of the benzene (B151609) ring, resulting in a simpler N-acetyl group.

Table 1: Chemical and Physical Properties

| Property | Iomeprol | This compound |

| CAS Number | 78649-41-9 | 31127-80-7 |

| Molecular Formula | C₁₇H₂₂I₃N₃O₈ | C₁₆H₂₀I₃N₃O₇ |

| Molecular Weight | 777.09 g/mol | 747.06 g/mol |

| Systematic Name | N,N'-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)methylamino]-2,4,6-triiodo-1,3-benzenedicarboxamide | 5-(Acetylamino)-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide |

Formation of this compound: The Hydrolysis Pathway

This compound is typically formed under forced degradation conditions, particularly through acid- or base-catalyzed hydrolysis. This process is a critical aspect of stability testing for Iomeprol drug substances and products, as it helps to identify potential degradants and establish stability-indicating analytical methods.

The hydrolysis specifically targets the amide linkage of the N-hydroxyacetyl side chain. The presence of a hydroxyl group on the acetyl moiety may influence the lability of this amide bond compared to the other two amide linkages on the benzene ring.

An In-depth Technical Guide to the Physicochemical Properties of Iomeprol Hydrolysate-1

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Iomeprol hydrolysate-1, a primary degradation product of the non-ionic, iodinated contrast agent Iomeprol. Amide hydrolysis is a recognized degradation pathway for Iomeprol, and for the purposes of this document, this compound is identified as the product resulting from the hydrolysis of one of the two N-(2,3-dihydroxypropyl)carboxamide side chains. This guide outlines the structural characteristics, predicted and known physicochemical parameters, and detailed experimental protocols for the characterization of this compound. The information presented herein is intended to support research, quality control, and stability studies of Iomeprol and its related substances.

Introduction

Iomeprol is a widely used, third-generation, non-ionic, monomeric iodinated contrast agent with a favorable safety and tolerability profile.[1] Like all pharmaceuticals, Iomeprol is susceptible to degradation under various conditions, with hydrolysis being a key pathway. The formation of hydrolysis products can impact the safety, efficacy, and stability of the drug product. Therefore, a thorough understanding of the physicochemical properties of its degradation products is crucial for formulation development, stability-indicating method development, and regulatory compliance.

This guide focuses on "this compound," which we define as the mono-carboxylic acid derivative formed by the hydrolysis of one of the N-(2,3-dihydroxypropyl) isophthalamide (B1672271) moieties.

Structure and Identity of this compound

The chemical structure of Iomeprol features two identical N,N'-bis(2,3-dihydroxypropyl) side chains and one N-methyl-hydroxyacetamido side chain attached to a tri-iodinated benzene (B151609) ring. Amide hydrolysis is a significant degradation route for Iomeprol.[2] The initial hydrolysis product, herein referred to as this compound, is the compound where one of the N-(2,3-dihydroxypropyl)carboxamide groups is converted to a carboxylic acid.

-

Chemical Name: 5-(N-methyl-2-hydroxyacetamido)-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamic acid

-

Molecular Formula: C₁₄H₁₅I₃N₂O₈

-

Parent Compound: Iomeprol (C₁₇H₂₂I₃N₃O₈)

Physicochemical Properties

Direct experimental data for this compound is scarce in publicly available literature. The following table summarizes the calculated and estimated physicochemical properties based on its structure and data from structurally related iodinated benzoic acid derivatives.

| Property | Value (Predicted/Estimated) | Method of Determination/Prediction |

| Molecular Weight | 704.00 g/mol | Calculated from the molecular formula. |

| Melting Point | Not available. Expected to be a high-melting solid. | By analogy with similar tri-iodinated aromatic compounds which generally have high melting points due to strong intermolecular forces.[3] |

| pKa (carboxylic acid) | ~2.5 - 3.5 | Estimated based on the pKa of benzoic acid and the electron-withdrawing effects of the three iodine atoms and other substituents on the aromatic ring. Experimental determination via potentiometric titration or spectrophotometric methods is recommended.[4][5] |

| Aqueous Solubility | Expected to be pH-dependent. | The presence of a carboxylic acid group suggests that solubility will be low in acidic pH and will increase with increasing pH as the carboxylate salt is formed. The multiple hydroxyl groups contribute to water solubility. Determination via shake-flask method or nephelometry is advised.[6][7] |

| LogP (Octanol-Water Partition Coefficient) | Not available. Predicted to be lower than Iomeprol. | The introduction of a polar carboxylic acid group is expected to decrease the lipophilicity compared to the parent amide, Iomeprol. |

| Appearance | Expected to be a white to off-white solid. | Based on the appearance of Iomeprol and related compounds. |

Experimental Protocols

The following section details the methodologies for the synthesis, isolation, and characterization of this compound.

Generation of this compound (Forced Degradation)

A sample of this compound can be generated for characterization through forced degradation studies.

-

Acidic Hydrolysis:

-

Dissolve a known concentration of Iomeprol in a solution of 0.1 M hydrochloric acid.

-

Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 24-48 hours).

-

Monitor the degradation progress by High-Performance Liquid Chromatography (HPLC).

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide) before analysis.

-

-

Alkaline Hydrolysis:

-

Dissolve a known concentration of Iomeprol in a solution of 0.1 M sodium hydroxide.

-

Maintain the solution at room temperature or slightly elevated temperature, monitoring the degradation by HPLC.

-

Neutralize the solution with a suitable acid (e.g., hydrochloric acid) before analysis.

-

Analytical Characterization

A stability-indicating HPLC method is essential for separating Iomeprol from its hydrolysate and other degradation products.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reversed-phase column, such as a C18 column (e.g., 4.6 x 150 mm, 2.7 µm particle size).[8]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.8) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[9]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both Iomeprol and the hydrolysate have significant absorbance (e.g., 245 nm).

-

Quantification: The concentration of this compound can be determined by comparing its peak area to that of a reference standard, if available, or by relative peak area percentage.

LC-MS is a powerful technique for the identification and structural confirmation of degradation products.[10]

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass data).

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode.

-

Data Acquisition: Acquire full-scan mass spectra to determine the accurate mass of the molecular ion of this compound.

-

Tandem MS (MS/MS): Perform fragmentation of the parent ion to obtain structural information and confirm the identity of the hydrolysate.

NMR spectroscopy provides detailed structural information for the unambiguous identification of this compound.[11]

-

Sample Preparation: Isolate a sufficient quantity of the hydrolysate using preparative HPLC. Dissolve the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

¹H NMR: Will show characteristic signals for the protons on the aromatic ring, the N-methyl group, and the dihydroxypropyl side chains. The disappearance of signals corresponding to one of the N-(2,3-dihydroxypropyl) groups and the appearance of a carboxylic acid proton signal (if in a non-exchanging solvent) would be indicative of hydrolysis.

-

¹³C NMR: Will provide information on the carbon skeleton of the molecule. The chemical shift of the carbonyl carbon will change from an amide to a carboxylic acid.

-

2D NMR (e.g., COSY, HSQC, HMBC): Can be used to establish the connectivity between protons and carbons, confirming the complete structure of the hydrolysate.

Determination of Physicochemical Parameters

-

Principle: The pKa of the carboxylic acid group can be determined by titrating a solution of the hydrolysate with a standardized base and monitoring the pH.

-

Procedure:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a water/co-solvent mixture).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[12]

-

-

Principle: This method determines the equilibrium solubility of a compound in a given solvent.

-

Procedure:

-

Add an excess amount of this compound to a series of vials containing different aqueous buffers of known pH.

-

Agitate the vials at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Filter the suspensions to remove undissolved solid.

-

Determine the concentration of the dissolved hydrolysate in the filtrate using a validated analytical method, such as HPLC-UV.[13]

-

Signaling Pathways and Biological Interactions

There is currently no specific information in the scientific literature regarding the interaction of this compound with biological signaling pathways. As a degradation product, it is not expected to have a defined pharmacological activity. However, the presence of such impurities in a drug product is a critical quality attribute that needs to be controlled within specified limits to ensure patient safety.

Visualizations

Hydrolysis Pathway of Iomeprol

Caption: Hydrolysis of Iomeprol to this compound.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While direct experimental data is limited, this document outlines the necessary theoretical background and experimental protocols to enable researchers to generate, isolate, and comprehensively characterize this important degradation product. Such studies are essential for ensuring the quality, safety, and stability of Iomeprol formulations. Further research is encouraged to obtain precise experimental data for the properties outlined in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. labsolu.ca [labsolu.ca]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmatutor.org [pharmatutor.org]

- 7. rheolution.com [rheolution.com]

- 8. waters.com [waters.com]

- 9. mdpi.com [mdpi.com]

- 10. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]

- 11. A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR: AI Summary, Post-Publication Reviews & Author Contact - Peeref [peeref.com]

- 12. asianpubs.org [asianpubs.org]

- 13. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

An In-depth Technical Guide to the Synthesis of Iomeprol Intermediate: 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathways for 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide, a key intermediate in the production of the non-ionic X-ray contrast agent, Iomeprol. This compound, sometimes referred to as "Iomeprol hydrolysate-1" or "Iomeprol intermediate-1" (CAS RN: 76801-93-9), is the central scaffold upon which the final Iomeprol molecule is constructed.

This document outlines two primary synthesis routes, detailing the necessary reagents, reaction conditions, and purification protocols. Quantitative data from various sources has been compiled for comparative analysis. Furthermore, logical workflow diagrams are provided to visually represent the synthesis pathways.

Core Synthesis Pathways

There are two principal methods for the synthesis of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide:

-

Route A: Amidation of a Triiodinated Precursor: This classic approach involves the reaction of 5-amino-2,4,6-triiodoisophthaloyl dichloride with 3-amino-1,2-propanediol (B146019).

-

Route B: Iodination of an Amide Precursor: This route, often employed in large-scale industrial manufacturing, involves the direct iodination of 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA).

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key steps of the synthesis pathways.

Table 1: Synthesis via Amidation (Route A)

| Step | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1. Dichlorination | 5-amino-2,4,6-triiodoisophthalic acid | Thionyl chloride | 1,2-dichloroethane (B1671644) | 70-85 | 6 | ~100 (quantitative) | - |

| 2. Amidation | 5-amino-2,4,6-triiodoisophthaloyl dichloride | 3-amino-1,2-propanediol | - | - | - | 71 (purified) | >99 (HPLC) |

Table 2: Synthesis via Iodination (Route B - Continuous Process)

| Step | Starting Material | Reagent | Solvent | pH | Temperature (°C) | Yield (%) | Purity (%) |

| 1. Iodination | 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide HCl | Iodine chloride (ICl) | Water | 2-3 | 65-80 | - | ~99 (HPLC) |

| 2. Quenching | Reaction Mixture | Sodium bisulfite | Water | - | - | - | - |

| 3. Decolorizing | Quenched Mixture | Sodium dithionite (B78146) | Water | >4 | - | - | - |

| 4. Crystallization | Decolorized Mixture | - | Water | - | 25-45 | - | - |

Experimental Protocols

Route A: Amidation Pathway

Experiment 1: Synthesis of 5-amino-2,4,6-triiodoisophthaloyl dichloride

-

Materials:

-

5-amino-2,4,6-triiodoisophthalic acid (1 equivalent)

-

Thionyl chloride (SOCl₂) (3.9 equivalents)

-

Pyridine (B92270) (catalytic amount)

-

1,2-dichloroethane (solvent)

-

Ice-water

-

-

Procedure:

-

A suspension of 5-amino-2,4,6-triiodoisophthalic acid in 1,2-dichloroethane is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

-

A catalytic amount of pyridine is added to the suspension.

-

The mixture is heated to 70°C.

-

Thionyl chloride is added dropwise over a period of 2 hours.

-

The reaction mixture is then heated to 85°C and maintained for 6 hours.

-

After completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is carefully poured into ice-water to precipitate the product.

-

The resulting yellow precipitate is collected by filtration, washed with water until the pH of the filtrate is neutral (pH ~5), and dried under vacuum to yield 5-amino-2,4,6-triiodoisophthaloyl dichloride as a light yellow powder.

-

Experiment 2: Synthesis of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide

-

Materials:

-

5-amino-2,4,6-triiodoisophthaloyl dichloride (from Exp. 1)

-

3-amino-1,2-propanediol

-

A suitable solvent (e.g., dimethylacetamide - DMAc)

-

-

Procedure:

-

Note: Specific patented procedures often involve multiple steps of protection and deprotection of the hydroxyl groups to control side reactions. A generalized amidation is described here.

-

5-amino-2,4,6-triiodoisophthaloyl dichloride is dissolved in a suitable anhydrous solvent like DMAc under an inert atmosphere.

-

The solution is cooled, and 3-amino-1,2-propanediol is added portion-wise, maintaining a low temperature to control the exothermic reaction.

-

The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

The crude product is typically isolated by precipitation with a non-solvent and then subjected to purification steps such as recrystallization or column chromatography to yield the final product.

-

Route B: Iodination Pathway (Industrial Continuous Process)

Experiment 3: Continuous Synthesis of 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide [1][2][3]

-

Materials:

-

5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride (ABA-HCl)[1]

-

Iodine chloride (ICl)

-

Sodium hydroxide (B78521) solution (50% w/w)

-

Sodium bisulfite

-

Sodium dithionite

-

Water

-

-

Procedure:

-

Iodination: An aqueous solution of ABA-HCl is prepared and the pH is adjusted to approximately 3 with sodium hydroxide solution. The solution is heated to 65-80°C. Iodine chloride is added in several portions, with pH readjustment to 2-3 before each addition. This step is performed in a first continuous stirred-tank reactor (CSTR).[1][2][3]

-

Quenching: The reaction mixture flows into a second reactor where excess iodine chloride is quenched by the addition of a sodium bisulfite solution.[1]

-

Decolorizing: The quenched reaction mixture is transferred to a third reactor. The pH is adjusted to above 4 (typically 4-6) with sodium hydroxide, and sodium dithionite is added to decolorize the solution.[1]

-

Crystallization: The decolorized solution is cooled to 25-45°C in a fourth reactor to induce crystallization of the product.[1][2][3]

-

Isolation: The resulting crystal slurry is continuously filtered and washed with water. The purified crystals are then dried to yield 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide with a purity of approximately 99%.[2]

-

Mandatory Visualizations

References

- 1. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]

A Technical Guide to the Key Intermediates in Iodixanol Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core intermediates and synthetic pathways involved in the production of Iodixanol (B1672021), a widely used non-ionic, dimeric, hexa-iodinated X-ray contrast agent. Understanding the synthesis of this complex molecule is critical for process optimization, impurity profiling, and the development of cost-effective manufacturing strategies. This document details the key chemical transformations, experimental protocols, and quantitative data associated with the industrial synthesis of Iodixanol.

Overview of the Synthetic Pathway

The commercial synthesis of Iodixanol is a multi-step process that typically begins with 5-nitroisophthalic acid. The general synthetic route involves the formation of an isophthalamide (B1672271) backbone, followed by reduction of the nitro group, tri-iodination of the aromatic ring, acetylation, and finally, a dimerization reaction to yield the final product. The key intermediates in this pathway are crucial for ensuring the final purity and yield of Iodixanol.

The overall synthesis can be visualized as a multi-stage process, with each step yielding a key intermediate that is the precursor for the subsequent reaction. The efficiency and purity of each intermediate directly impact the overall success of the synthesis.

Caption: High-level overview of the Iodixanol synthesis pathway.

Key Intermediates and Their Synthesis

This section provides a detailed description of the synthesis of each key intermediate, including experimental protocols and quantitative data where available.

5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA)

5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide, often referred to as ABA, is a pivotal intermediate. Its synthesis typically starts from 5-nitroisophthalic acid and involves three main steps: esterification, amidation, and reduction.

Caption: Synthesis workflow for 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA).

Experimental Protocol for ABA Synthesis:

A common method for preparing ABA involves the following steps[1][2]:

-

Esterification: 5-nitroisophthalic acid is esterified to dimethyl 5-nitroisophthalate.

-

Amidation: The resulting dimethyl 5-nitroisophthalate is then reacted with 2.4 molar equivalents of 1-amino-2,3-propanediol in methanol (B129727) at reflux for an extended period (e.g., twenty hours) to yield 5-nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide[1].

-

Reduction: The nitro group of 5-nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide is reduced to an amino group. This is typically achieved through catalytic hydrogenation using a palladium oxide/charcoal catalyst in aqueous hydrochloric acid[1]. The resulting product is often isolated as its hydrochloride salt (ABA-HCl)[1].

Quantitative Data for ABA Synthesis:

| Step | Product | Yield | Reference |

| Amidation | 5-nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamide | 84% | [1] |

| Reduction | 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide | 95% | [1] |

5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound B)

Compound B is a crucial tri-iodinated intermediate formed from the iodination of ABA. The purity of Compound B is critical for the subsequent steps.

Experimental Protocol for Compound B Synthesis:

The iodination of ABA to Compound B is a well-controlled process[3][4][5]:

-

Dissolution: 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride (ABA-HCl) is dissolved in water or a water-alcohol mixture, with methanol being a preferred solvent[3].

-

pH Adjustment: The pH of the solution is adjusted to approximately 2-3 using a base such as sodium hydroxide[3][4].

-

Iodination: The iodination is carried out using an iodinating agent, typically iodine chloride (ICl), in a stoichiometric excess (around 3 molar equivalents)[3]. The reaction temperature is maintained between 60-90°C[3]. The iodine chloride is often added in several portions, with pH adjustments made after each addition[4].

-

Decolorization and Crystallization: After the reaction, the solution is often decolorized, for example, by adding sodium dithionite (B78146) at a pH above 4, to convert colored byproducts to colorless forms before crystallization of Compound B[4].

This process can be performed in either batch or continuous mode, with continuous processing in tubular flow reactors or CSTRs offering better consistency and reduced reactor volume[3][5].

Quantitative Data for Compound B Synthesis:

| Parameter | Value | Reference |

| Molar Equivalents of ICl | 3 | [3] |

| Reaction pH | 2-3 | [3][4] |

| Reaction Temperature | 60-90°C | [3] |

| Crude Yield | 73-81% | [1] |

| Purified Yield | 66-71% | [1] |

5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound A)

Compound A is the immediate precursor to Iodixanol and is formed by the acetylation of Compound B.

Experimental Protocol for Compound A Synthesis:

The synthesis of Compound A involves the acetylation of Compound B[4][6]:

-

Acetylation: 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound B) is acetylated to produce 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound A)[4]. This can be achieved using acetic anhydride (B1165640) in the presence of a protonic acid catalyst[6].

-

Hydrolysis: In some synthesis routes, a hydrolysis step may follow acetylation to remove protecting groups[6].

Quantitative Data for Compound A Synthesis:

| Step | Product | Yield | Reference |

| Acetylation | Compound A | 70-92% (depending on specific method) | [6][7] |

Iodixanol

Iodixanol is formed through the dimerization of Compound A. This final step is critical and often challenging in terms of yield and purity.

Experimental Protocol for Iodixanol Synthesis:

The dimerization of Compound A to Iodixanol is typically achieved using a linking agent like epichlorohydrin (B41342) in a basic medium[8][9][10]:

-

Dimerization Reaction: 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-isophthalamide (Compound A) is reacted with a dimerization agent such as epichlorohydrin[8][9]. The reaction is usually carried out in a solvent such as 2-methoxyethanol (B45455) or propylene (B89431) glycol[9].

-

pH Control: The pH of the reaction is carefully controlled, often with the use of boric acid, to inhibit side reactions like alkylation[11][12]. The pH is typically maintained in the range of 10-11[11].

-

Quenching and Purification: The reaction is quenched by adding water and adjusting the pH to 5-6 with hydrochloric acid[11]. The crude Iodixanol is then purified, often through crystallization, to remove unreacted Compound A, byproducts like Iohexol (B1672079), and other impurities[8][9][11].

Quantitative Data for Iodixanol Synthesis:

| Parameter | Value | Reference |

| Conversion of Compound A | 40-60% | [9][10] |

| Conversion Rate (with boric acid) | 85-90% | [12] |

| Crude Product Composition | ~83.8% Iodixanol, ~5.5% Compound A, ~8.2% Iohexol | [8] |

| Purity after Recrystallization | >99% | [12] |

Byproduct Formation

A key challenge in the synthesis of Iodixanol is the formation of byproducts, particularly during the dimerization step. One such byproduct precursor is N1,N3-Bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-(N-(oxiran-2-ylmethyl)acetamido)isophthalamide, an epoxide intermediate that can lead to the formation of several minor impurities[13][14]. Understanding the formation of these byproducts is crucial for optimizing reaction conditions to minimize their presence and simplify the purification process[13].

Caption: Simplified pathway of byproduct formation during dimerization.

Conclusion

The synthesis of Iodixanol is a complex, multi-step process where the purity and yield of each key intermediate are paramount to the success of the overall manufacturing process. This guide has outlined the primary synthetic route and detailed the experimental conditions for the formation of the key intermediates: 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (ABA), 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound B), and 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound A). By understanding the intricacies of each synthetic step and the potential for byproduct formation, researchers and drug development professionals can work towards optimizing the synthesis of this important X-ray contrast agent, leading to improved efficiency, reduced costs, and a higher quality final product.

References

- 1. US6441235B1 - Preparation of 5-amino-isophthalamides - Google Patents [patents.google.com]

- 2. CN115611761B - Preparation method of iohexol or iodixanol and intermediate thereof - Google Patents [patents.google.com]

- 3. 5-Amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide Hydrochloride | 203515-86-0 | Benchchem [benchchem.com]

- 4. EP2281807A1 - Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Google Patents [patents.google.com]

- 5. EP2281804A1 - A continuous process of preparing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, an intermediate for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]

- 6. CN102249948A - Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide - Google Patents [patents.google.com]

- 7. CN102249948B - Synthesis of 5-acetylamino-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide - Google Patents [patents.google.com]

- 8. "A Process For The Manufacture Of Iodixanol" [quickcompany.in]

- 9. Synthesis of iodixanol in propyleneglycol - Patent 2279998 [data.epo.org]

- 10. US20110021832A1 - Synthesis of iodixanol in water - Google Patents [patents.google.com]

- 11. Iodixanol synthesis - chemicalbook [chemicalbook.com]

- 12. Process for preparation and purification of iodixanol | Hovione [hovione.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of an Alleged Byproduct Precursor in Iodixanol Preparation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Degradation Products of Iomeprol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and products of iomeprol (B26738), a widely used non-ionic, iodinated X-ray contrast agent. The document details the known and potential degradation products formed under various stress conditions, outlines experimental protocols for forced degradation studies as recommended by ICH guidelines, and presents the analytical methodologies for the identification and quantification of these products.

Introduction to Iomeprol and its Stability

Iomeprol, with the chemical name N,N'-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)methylamino]-2,4,6-triiodo-1,3-benzenedicarboxamide, is a stable molecule characterized by a tri-iodinated benzene (B151609) ring with hydrophilic side chains that impart high water solubility.[1] While generally stable in its formulated solution, iomeprol can degrade under specific environmental and stress conditions, leading to the formation of various degradation products.[1][2] Understanding these degradation pathways is crucial for ensuring the quality, safety, and efficacy of iomeprol-containing pharmaceutical products. Forced degradation studies are essential to identify potential degradants and to develop stability-indicating analytical methods.[3][4]

Iomeprol Degradation Pathways

The degradation of iomeprol primarily involves modifications to its side chains and the deiodination of the benzene ring. The principal degradation pathways identified, largely through studies on advanced oxidation processes (AOPs) and electrochemical degradation, include oxidation, hydrolysis, and deiodination.[5][6]

-

Oxidation of Side Chains: The primary and secondary alcohol groups on the N,N'-bis(2,3-dihydroxypropyl) side chains are susceptible to oxidation. This can lead to the formation of aldehydes, ketones, and subsequently carboxylic acids. For instance, the oxidation of a secondary alcohol group can result in a ketone-containing transformation product (TP), while oxidation of a primary alcohol can yield an aldehyde and then a carboxylic acid.[7][8][9]

-

Hydrogen Abstraction: Radical-induced hydrogen abstraction from the alkyl side chains can initiate degradation cascades, leading to various oxidized products.[5]

-

Amide Hydrolysis: The amide linkages in the side chains can undergo hydrolysis, particularly under strong acidic or basic conditions, leading to the cleavage of the side chains from the benzene ring.[5]

-

Deiodination: The carbon-iodine bond on the aromatic ring can be cleaved under certain conditions, such as electrochemical reduction or in the presence of strong radicals, resulting in the formation of deiodinated impurities.[6]

-

Dehydration: The loss of a water molecule from the dihydroxypropyl side chains is another potential degradation pathway.[5]

dot```dot digraph "Iomeprol_Degradation_Pathways" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Iomeprol [label="Iomeprol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation [label="Side-Chain Oxidation\n(Aldehydes, Ketones, Carboxylic Acids)", shape=ellipse]; Hydrolysis [label="Amide Hydrolysis\n(Side-Chain Cleavage)", shape=ellipse]; Deiodination [label="Deiodination\n(Loss of Iodine)", shape=ellipse]; Dehydration [label="Dehydration\n(Loss of H2O from side-chain)", shape=ellipse];

Iomeprol -> Oxidation [label="Oxidizing agents (e.g., •OH, SO4•-)", arrowhead="normal"]; Iomeprol -> Hydrolysis [label="Acid / Base", arrowhead="normal"]; Iomeprol -> Deiodination [label="Reductive conditions / Radicals", arrowhead="normal"]; Iomeprol -> Dehydration [label="Heat / Acid", arrowhead="normal"]; }

Caption: General workflow for a forced degradation study.

Hydrolytic Degradation (Acid and Base)

-

Protocol:

-

Acid Hydrolysis: Prepare a solution of iomeprol (e.g., 1 mg/mL) in 0.1 M hydrochloric acid. Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2-8 hours). At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis.

-

Base Hydrolysis: Prepare a solution of iomeprol (e.g., 1 mg/mL) in 0.1 M sodium hydroxide. Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 1-4 hours). At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase to the target concentration for analysis.

-

Oxidative Degradation

-

Protocol:

-

Prepare a solution of iomeprol (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature for a specified duration (e.g., 24 hours), protected from light.

-

At various time points, withdraw samples and dilute with the mobile phase to the target concentration for analysis.

-

Thermal Degradation

-

Protocol:

-

Place iomeprol solution (e.g., 1 mg/mL in water or a suitable buffer) in a thermostatically controlled oven at a high temperature (e.g., 80°C) for an extended period (e.g., 48-72 hours).

-

For solid-state thermal degradation, expose the iomeprol powder to the same conditions.

-

At various time points, withdraw samples, allow them to cool to room temperature, and prepare solutions for analysis.

-

Photolytic Degradation

-

Protocol:

-

Expose a solution of iomeprol (e.g., 1 mg/mL in water or a suitable buffer) in a photochemically transparent container to a light source according to ICH Q1B guidelines. This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. [2][10] 2. Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

-

After the exposure period, prepare samples from both the exposed and control solutions for analysis.

-

Quantitative Data on Iomeprol Degradation

While extensive quantitative data from systematic forced degradation studies on iomeprol are not widely available in the public literature, the following tables summarize the expected outcomes and provide a template for presenting such data. The percentage degradation is illustrative of the targets for a typical forced degradation study.

Table 1: Summary of Iomeprol Forced Degradation (Illustrative)

| Stress Condition | Reagent/Parameters | Duration | % Degradation of Iomeprol (Illustrative) | Major Degradation Products (Predicted) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 8 hours | 10 - 15% | Products of amide hydrolysis |

| Base Hydrolysis | 0.1 M NaOH, 40°C | 4 hours | 15 - 20% | Products of amide hydrolysis |

| Oxidation | 3% H₂O₂, Room Temp | 24 hours | 10 - 20% | Oxidized side-chain products (aldehydes, ketones) |

| Thermal | 80°C | 72 hours | 5 - 10% | Minor degradation products |

| Photolytic | ICH Q1B exposure | - | 5 - 15% | Photodegradation products |

Table 2: Identified and Characterized Degradation Products of Iomeprol (from literature)

| Degradation Product (DP) ID | Proposed Structure/Modification | Stress Condition of Formation | m/z | Analytical Method | Reference |

| DP-1 | Oxidation of secondary alcohol to ketone | Ozonation, Sulfate radical oxidation | 775 | LC-MS | [8][9] |

| DP-2 | Oxidation of primary alcohol to carboxylic acid | Sulfate radical oxidation | - | LC-MS | [5] |

| DP-3 | Deiodinated Iomeprol | Electrochemical reduction | - | LC-MS | [6][11] |

| DP-4 | Amide hydrolysis product | Acid/Base Hydrolysis (Predicted) | - | - | [5] |

Note: The m/z values and specific details for all potential degradation products are not consistently reported across the literature.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying iomeprol from its potential degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the most powerful techniques for this purpose. [12]

HPLC/UPLC-MS Method for Impurity Profiling

-

Instrumentation: A UPLC or HPLC system equipped with a photodiode array (PDA) detector and coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 or C8 column (e.g., Agilent Eclipse plus C8, 100 mm x 2.1 mm, 1.8 µm). * Mobile Phase A: 0.1% Formic acid in water. * Mobile Phase B: Acetonitrile. * Gradient Elution: A gradient program starting with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.

-

Flow Rate: 0.1 - 0.5 mL/min.

-

Column Temperature: 25 - 40°C.

-

Detection: PDA detection at a suitable wavelength for iomeprol and its impurities, and MS detection in both positive and negative ion modes.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI).

-

Analysis: Full scan mode to detect all ions and product ion scan (MS/MS) mode to fragment ions of interest for structural elucidation. [12]

-

Conclusion

The degradation of iomeprol can occur through several pathways, including side-chain oxidation, amide hydrolysis, and deiodination. While iomeprol is a stable molecule, forced degradation studies under ICH-prescribed stress conditions are essential for identifying potential impurities that may arise during the shelf-life of the drug product. The development and validation of robust, stability-indicating HPLC-MS methods are critical for the accurate monitoring of these degradation products, ensuring the continued safety and quality of iomeprol formulations. Further research is needed to fully characterize the degradation products of iomeprol under standard pharmaceutical stress conditions and to obtain comprehensive quantitative data.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pharmatutor.org [pharmatutor.org]

- 11. researchgate.net [researchgate.net]

- 12. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Iomeprol Hydrolysate-1 in Contrast Media Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iomeprol (B26738), a non-ionic, monomeric iodinated contrast agent, is widely utilized in diagnostic imaging due to its favorable safety and efficacy profile. The stability of Iomeprol formulations is a critical quality attribute, as degradation products can impact both the safety and performance of the contrast medium. This technical guide provides a comprehensive overview of Iomeprol hydrolysis, with a specific focus on the formation and significance of a key hydrolytic product, Iomeprol Hydrolysate-1. We will delve into the degradation pathways of Iomeprol, present available quantitative stability data, and outline detailed experimental protocols for forced degradation studies. Furthermore, this guide will explore the signaling pathways associated with hypersensitivity reactions to iodinated contrast media, providing context for the importance of controlling impurities like this compound.

Introduction to Iomeprol and its Degradation

Iomeprol, chemically known as N,N'-bis(2,3-dihydroxypropyl)-5-[(hydroxyacetyl)methylamino]-2,4,6-triiodo-1,3-benzenedicarboxamide, is a third-generation non-ionic contrast agent. Its low osmolality and viscosity contribute to its good tolerability in patients.[1] The chemical stability of Iomeprol solutions is a key advantage, often negating the need for chelating agents like EDTA in its formulation.[2]

However, like all pharmaceutical compounds, Iomeprol is susceptible to degradation under certain conditions. Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a primary degradation pathway for many pharmaceuticals, including Iomeprol. This process can be influenced by pH, temperature, and the presence of catalysts.

One of the significant hydrolytic degradation products of Iomeprol is This compound .

This compound: Identification and Formation

This compound is chemically identified as 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide . It is assigned the CAS number 31127-80-7 and has a molecular formula of C16H20I3N3O7.[3]

The formation of this compound is believed to occur through the hydrolysis of the N-methyl-2-hydroxyacetamido side chain at the C5 position of the tri-iodinated benzene (B151609) ring of the Iomeprol molecule. This reaction involves the cleavage of the C-N bond and subsequent replacement of the (hydroxyacetyl)methylamino group with an acetamido group.

Figure 1: Proposed formation pathway of this compound.

Quantitative Data on Iomeprol Stability and Degradation

The stability of Iomeprol is a critical factor in ensuring the quality and safety of contrast media formulations. The following tables summarize available quantitative data from stability studies.

Table 1: Long-Term Stability of Iomeprol in a Combination Product [4]

| Time Point (Months) | Mean Concentration of Iomeprol (mg I/mL) | % of Initial Concentration |

| 0 | 353.4 ± 3.8 | 100.0% |

| 3 | 352.1 ± 3.5 | 99.6% |

| 6 | 351.5 ± 4.1 | 99.5% |

| 9 | 350.9 ± 3.9 | 99.3% |

| 12 | 349.8 ± 4.5 | 99.0% |

| 18 | 348.1 ± 5.2 | 98.5% |

| 24 | 345.9 ± 6.1 | 97.9% |

| 36 | 341.7 ± 7.8 | 96.7% |

| Data from a stability study of a sterile solution of 100 mg/mL phenol (B47542) and 350 mg I/mL iomeprol stored at 25°C ± 2°C. |

Table 2: Thermal Stability of Iomeprol Solution [4]

| Condition | Mean Concentration of Iomeprol (mg I/mL) |

| Before Sterilization | 352.7 ± 1.0 |

| After Sterilization | 354.6 ± 2.1 |

Table 3: Degradation Kinetics of Iomeprol in the Presence of Sulfate Radicals [5]

| Parameter | Value |

| Pseudo-first-order rate constant (k) | 7.7 × 10⁻² min⁻¹ |

| Bimolecular rate constant with SO₄•⁻ | 1.8 × 10¹⁰ M⁻¹ s⁻¹ |

| Data from a study on the oxidative degradation of iomeprol in an environmental context. |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following are detailed model protocols for conducting forced degradation studies on Iomeprol, based on ICH guidelines.

General Preparation of Iomeprol Stock Solution

Prepare a stock solution of Iomeprol at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile (B52724) and water). This stock solution will be used for all stress conditions.

Acidic Hydrolysis

-

To 5 mL of the Iomeprol stock solution, add 5 mL of 0.1 M hydrochloric acid (HCl).

-

Incubate the mixture at 60°C for 24 hours in a water bath.

-

After incubation, cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide (B78521) (NaOH).

-

Dilute the final solution with the mobile phase to an appropriate concentration for HPLC analysis.

-

Analyze the sample by a validated stability-indicating HPLC method.

Basic Hydrolysis

-

To 5 mL of the Iomeprol stock solution, add 5 mL of 0.1 M sodium hydroxide (NaOH).

-

Incubate the mixture at 60°C for 24 hours in a water bath.

-

After incubation, cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid (HCl).

-

Dilute the final solution with the mobile phase to an appropriate concentration for HPLC analysis.

-

Analyze the sample by a validated stability-indicating HPLC method.

Oxidative Degradation

-

To 5 mL of the Iomeprol stock solution, add 5 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute the final solution with the mobile phase to an appropriate concentration for HPLC analysis.

-

Analyze the sample by a validated stability-indicating HPLC method.

Thermal Degradation

-

Transfer the Iomeprol stock solution into a clear glass vial and place it in a hot air oven maintained at 80°C for 48 hours.

-

After the specified time, cool the solution to room temperature.

-

Dilute the final solution with the mobile phase to an appropriate concentration for HPLC analysis.

-

Analyze the sample by a validated stability-indicating HPLC method.

Photolytic Degradation

-

Expose the Iomeprol stock solution in a transparent container to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration (e.g., 1.2 million lux hours for visible light and 200 watt-hours/square meter for UV light).

-

A control sample should be kept in the dark under the same temperature conditions.

-

After exposure, dilute the solutions with the mobile phase to an appropriate concentration for HPLC analysis.

-

Analyze the samples by a validated stability-indicating HPLC method.

Figure 2: Experimental workflow for forced degradation studies of Iomeprol.

Signaling Pathways in Hypersensitivity Reactions to Iodinated Contrast Media

The presence of impurities and degradation products in contrast media formulations can be a contributing factor to adverse drug reactions. Hypersensitivity reactions to iodinated contrast media (ICM) are a significant concern. While the exact mechanisms are not fully elucidated, both IgE-mediated (allergic) and non-IgE-mediated (anaphylactoid) pathways are implicated.

Mast cell and basophil activation is a central event in these reactions, leading to the release of histamine (B1213489) and other inflammatory mediators. Recent studies suggest that ICM can activate mast cells through various signaling cascades. For instance, some ICM have been shown to increase the degranulation of mast cells through the activation of Phospholipase C-gamma (PLC-γ) and Phosphoinositide 3-kinase (PI3K) related pathways.[1]

Figure 3: Simplified signaling pathway of mast cell activation by ICM.

Conclusion

The control of impurities and degradation products is paramount in the development of safe and effective contrast media. This compound represents a potential hydrolytic degradation product of Iomeprol that requires careful monitoring and control. This technical guide has provided an in-depth overview of its identity, potential formation, and the broader context of Iomeprol stability. The detailed experimental protocols for forced degradation studies offer a framework for researchers to rigorously assess the stability of Iomeprol formulations. Furthermore, understanding the signaling pathways involved in hypersensitivity reactions underscores the importance of minimizing all potential triggers, including degradation products, in the final drug product. Continued research into the degradation kinetics and toxicological profile of Iomeprol and its hydrolysates will further enhance the safety and quality of this important diagnostic agent.

References

- 1. mdpi.com [mdpi.com]

- 2. CAS 31127-80-7 | Sigma-Aldrich [sigmaaldrich.com]

- 3. 31127-80-7|5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide|BLD Pharm [bldpharm.com]

- 4. Validation of an UPLC-PDA Method for the Simultaneous Quantification of Phenol and Iomeprol in a Sterile Parenteral Preparation Used for Coeliac Plexus Block, and Its Application to a Pharmaceutical Stability Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Iomeprol Hydrolysate-1: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Iomeprol (B26738) Hydrolysate-1, a key compound in the landscape of diagnostic imaging agents. This document outlines its chemical identity, molecular weight, and role as an intermediate in the synthesis of other significant X-ray contrast agents. Furthermore, it delves into the broader context of iomeprol degradation, analytical methodologies for its detection, and the pathways governing its chemical transformations.

Core Compound Data

Iomeprol Hydrolysate-1 is recognized as a hydrolytic derivative of Iomeprol, a widely used non-ionic, iodinated contrast medium. While Iomeprol itself is designed for high stability in physiological environments, understanding its potential degradation products is crucial for safety, efficacy, and regulatory compliance in drug development and formulation.[1][2]

Below is a summary of the key quantitative data for this compound and its parent compound, Iomeprol.

| Property | This compound | Iomeprol |

| CAS Number | 31127-80-7 | 78649-41-9[1][3][4][5][6] |

| Molecular Formula | C₁₆H₂₀I₃N₃O₇ | C₁₇H₂₂I₃N₃O₈[1][3][4][5] |

| Molecular Weight | 747.06 g/mol [7][8] | 777.09 g/mol [3][4][5] |

Understanding Iomeprol Hydrolysis

The hydrolysis of iomeprol is a critical consideration in its lifecycle, from manufacturing to excretion.[2] Amide hydrolysis is a recognized degradation pathway for iomeprol and similar iodinated contrast agents.[9] This process involves the cleavage of one of the amide bonds in the iomeprol molecule, typically resulting in the formation of a carboxylic acid and an amine. The specific identity of "this compound" suggests a defined product of this hydrolytic degradation.

The degradation of iodinated X-ray contrast media can be initiated by various factors, including advanced oxidation processes.[10] While iomeprol is noted for its chemical stability, understanding its degradation profile under various conditions is essential for ensuring the quality and safety of its pharmaceutical formulations.[2][11][12]

Experimental Protocols

The analysis of iomeprol and its hydrolytic byproducts necessitates sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) is a cornerstone technique for the determination of iomeprol in biological matrices like plasma and urine.[13] Furthermore, HPLC coupled with mass spectrometry (LC-MS) is a powerful tool for identifying and quantifying potential impurities, including degradation products, in the active pharmaceutical ingredient (API).[14]

General Protocol for Impurity Profiling of Iomeprol using HPLC-MS:

This protocol provides a general framework for the analysis of iomeprol and its related substances. Specific parameters may require optimization based on the instrumentation and specific impurities of interest.

-

Sample Preparation:

-

Accurately weigh and dissolve the iomeprol sample in a suitable solvent, such as a mixture of water and methanol (B129727) or acetonitrile (B52724).

-

For biological samples, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interfering substances.[14]

-

-

Chromatographic Separation:

-

Column: A reversed-phase column, such as a C8 or C18, is typically used.[14]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[14]

-

Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.

-

Column Temperature: Maintain a constant column temperature, for example, at 30°C, to ensure reproducible retention times.

-

-

Mass Spectrometric Detection:

-

Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode is generally used.

-

Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred for accurate mass measurements and structural elucidation of unknown impurities.

-

Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment specific ions for structural confirmation.

-

-

Data Analysis:

-

Process the chromatograms to identify and quantify known impurities by comparing their retention times and mass spectra to reference standards.

-

For unknown impurities, use the accurate mass data to propose elemental compositions and interpret the MS/MS fragmentation patterns to elucidate their structures.

-

Logical Workflow for Iomeprol Hydrolysis Product Identification

The following diagram illustrates a typical workflow for the identification and characterization of hydrolysis products of iomeprol.

Caption: A logical workflow for the identification and characterization of iomeprol hydrolysis products.

This guide serves as a foundational resource for professionals engaged in the research and development of iodinated contrast agents. A thorough understanding of potential degradation products like this compound is paramount for ensuring the safety, stability, and efficacy of these vital diagnostic tools.

References

- 1. Iomeprol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. IOMEPROL CAS#: 78649-41-9 [m.chemicalbook.com]

- 4. Iomeprol [drugfuture.com]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]

- 11. Stability testing of iomeprol and iopamidol formulations subjected to X-ray radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The chemistry of iomeprol and physico-chemical properties of its aqueous solutions and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-performance liquid chromatographic assay of iomeprol in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Determining the Solubility of Iomeprol Hydrolysate-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iomeprol (B26738) is a non-ionic, tri-iodinated contrast agent with established high water solubility, a crucial property for its use in diagnostic imaging.[1][2][3] The hydrolysis of Iomeprol can lead to the formation of various degradation products, generically referred to as hydrolysates. This guide focuses on "Iomeprol hydrolysate-1," a putative hydrolysis product of Iomeprol. Due to a lack of publicly available quantitative solubility data for this specific hydrolysate, this document provides a comprehensive framework for researchers to determine its solubility in various solvents. The methodologies outlined herein are standard practices in the pharmaceutical sciences for characterizing new chemical entities.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in any solvent is not publicly available. Research has focused more on the degradation pathways of Iomeprol and the identification of its byproducts rather than the specific physicochemical properties of each hydrolysate.[4][5]

To provide context, the parent compound, Iomeprol, is known for its excellent aqueous solubility.[1][2][6] This high solubility is a key design feature of non-ionic contrast media, minimizing osmolality and viscosity in formulated solutions.[1][6] The solubility of a hydrolysate could differ significantly from the parent compound based on the structural changes resulting from hydrolysis.

In the absence of specific data for this compound, a systematic experimental determination is necessary. The following sections detail the protocols and workflows to achieve this.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental component of the physicochemical characterization of a substance. The following are detailed experimental protocols that can be employed to ascertain the solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO))

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique.

-

Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

After the incubation period, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. To avoid aspirating solid material, it is advisable to use a syringe and immediately filter the sample through a syringe filter into a clean vial.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method or another appropriate analytical technique.

-

The solubility is then calculated by taking the dilution factor into account.

Kinetic Solubility Determination (High-Throughput Screening)

This method is often used in early drug discovery to quickly assess the solubility of a large number of compounds.[7] It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (usually in DMSO).

Objective: To rapidly estimate the aqueous solubility of this compound.

Materials:

-

Concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Aqueous buffer (e.g., PBS pH 7.4).

-

96-well microplates (UV-transparent if using a plate reader for detection).

-

Automated liquid handler (optional but recommended for high throughput).

-

Plate reader capable of detecting turbidity or a nephelometer.

Procedure:

-

Prepare a series of dilutions of the this compound DMSO stock solution in the wells of a 96-well plate.

-

Using a liquid handler, add the aqueous buffer to each well to initiate precipitation. The final DMSO concentration should be kept low (typically ≤ 5%) as it can affect solubility.

-

Allow the plate to incubate for a short period (e.g., 1.5-2 hours) with gentle shaking.

-

Measure the turbidity or light scattering in each well using a plate reader or nephelometer.

-

The solubility is defined as the highest concentration at which no significant precipitation is observed compared to a blank control.

Logical Workflow and Visualization

The process of characterizing the solubility of a new chemical entity like this compound follows a logical progression from initial assessment to detailed thermodynamic measurement.

Caption: Workflow for determining the solubility of this compound.

Signaling Pathways and Molecular Interactions

The concept of signaling pathways is not directly applicable to the solubility of a small molecule like this compound. However, understanding the intermolecular forces that govern solubility is crucial. The hydrolysis of Iomeprol likely exposes or creates new functional groups that will influence its interaction with different solvents.

The diagram below illustrates the conceptual relationship between the molecular properties of this compound and its resulting solubility.

Caption: Factors influencing the solubility of this compound.

While direct solubility data for this compound is not currently available in the public domain, this guide provides the necessary theoretical and practical framework for its determination. By employing standard methodologies such as the shake-flask method for thermodynamic solubility and kinetic assays for initial screening, researchers can generate the robust data required for further development and understanding of this compound. The provided workflows and conceptual diagrams serve as a roadmap for these experimental investigations.

References

- 1. Iomeprol: a review of its use as a contrast medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Iomeprol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The chemistry of iomeprol and physico-chemical properties of its aqueous solutions and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Analysis of Iomeprol and its Hydrolysis Products: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the non-ionic X-ray contrast agent, Iomeprol. It also addresses the nature of its potential hydrolytic degradation products, with a specific clarification on the entity often referred to as "Iomeprol hydrolysate-1." This document is intended to serve as a comprehensive resource, presenting available spectroscopic data, outlining relevant experimental methodologies, and illustrating the chemical transformations involved in the hydrolysis of Iomeprol.

Spectroscopic Data of Iomeprol

Iomeprol (N,N'-bis(2,3-dihydroxypropyl)-5-(N-(2-hydroxyacetyl)methylamino)-2,4,6-triiodoisophthalamide) is a complex molecule, and its characterization relies on a combination of spectroscopic techniques. Below is a summary of the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Iomeprol.

¹H-NMR Data of Iomeprol [1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2.91 | s | -N(CH₃)- |

| 3.21-3.36 | m | -CH₂- (dihydroxypropyl) |

| 3.41-3.65 | m | -CH- (dihydroxypropyl) |

| 3.85 | s | -CO-CH₂-OH |

| 3.98 | m | -CH- (dihydroxypropyl) |

| 4.1-4.5 | m | -OH (dihydroxypropyl, hydroxyacetyl) |

| 8.2-8.4 | d | -NH- |

¹³C-NMR Data of Iomeprol

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the Iomeprol molecule. A comprehensive FT-IR investigation has been mentioned as part of a thorough conformational analysis of Iomeprol[2].

Expected IR Absorption Bands for Iomeprol

| Wavenumber (cm⁻¹) | Functional Group |

| 3500-3200 | O-H stretch (alcohols, amide N-H) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1680-1630 | C=O stretch (amides) |

| 1600-1450 | C=C stretch (aromatic) |

| 1200-1000 | C-O stretch (alcohols) |

| 800-600 | C-I stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Iomeprol, confirming its elemental composition and structural features.

Mass Spectrometry Data for Iomeprol

| Ion | m/z |

| [M+H]⁺ | 778.86 |

| [M+Na]⁺ | 800.84 |

Understanding "this compound"